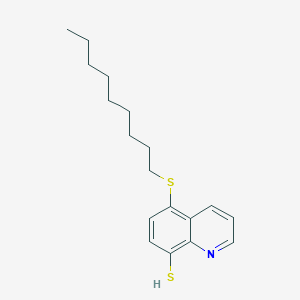

5-(Nonylsulfanyl)quinoline-8-thiol

Description

Significance of Functionalized Quinoline (B57606) Scaffolds in Contemporary Chemical Research

Quinoline, a heterocyclic aromatic organic compound with the formula C₉H₇N, serves as a fundamental building block in a vast array of synthetic endeavors. noveltyjournals.com Its structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, offers multiple sites for functionalization, allowing for the fine-tuning of its electronic and steric properties. acs.org This adaptability has made functionalized quinoline scaffolds ubiquitous in medicinal chemistry, with many derivatives exhibiting a wide spectrum of pharmacological activities. noveltyjournals.com Beyond pharmaceuticals, quinoline derivatives are integral to the development of dyes, agrochemicals, and materials with unique optical and electronic properties. rsc.org The ability to introduce various functional groups onto the quinoline core has been a driving force in the continuous exploration of its synthetic potential and diverse applications. acs.org

Overview of Thiolated Quinoline Architectures in Advanced Materials and Catalysis

The introduction of sulfur-containing functional groups, particularly thiols and their derivatives, onto the quinoline framework gives rise to thiolated quinoline architectures with distinct and valuable characteristics. The sulfur atom, with its available lone pairs of electrons, imparts strong coordination capabilities to these molecules, making them excellent ligands for a variety of metal ions. This property is central to their application in advanced materials and catalysis.

Thiolated quinolines have been investigated for their use in the formation of metal complexes that can act as catalysts in a range of organic transformations. The sulfur-containing quinoline ligands can influence the electronic environment and steric accessibility of the metal center, thereby modulating its catalytic activity and selectivity. nih.gov Furthermore, the interaction of the thiol group with metal surfaces makes these compounds promising candidates for applications in materials science, such as in the development of corrosion inhibitors and functionalized nanoparticles. rsc.org The unique combination of the rigid quinoline backbone and the reactive thiol functionality provides a versatile platform for designing materials with tailored properties.

Specific Research Focus on the 5-(Nonylsulfanyl)quinoline-8-thiol Moiety

Within the broad class of thiolated quinolines, the this compound moiety represents a specific area of interest. This compound is characterized by a quinoline core functionalized with a thiol group at the 8-position and a nonylsulfanyl (-S-(CH₂)₈CH₃) group at the 5-position. While extensive research on this exact molecule is not widely published, its structural features suggest potential applications that align with the known properties of related compounds.

The presence of two sulfur-containing substituents, a thiol and a thioether, offers multiple potential coordination sites for metal ions. The long nonyl chain introduces a significant lipophilic character to the molecule, which could influence its solubility and interaction with nonpolar environments. Research on analogous 5-alkylsulfanyl-8-hydroxyquinoline derivatives has highlighted their potential in various applications, and by extension, the this compound moiety warrants investigation for its unique combination of functionalities. jmaterenvironsci.com

Table 1: General Properties of Quinoline-8-thiol and its Derivatives

| Property | Description | Source |

| Structure | Heterocyclic aromatic compound with a thiol group at the 8-position of the quinoline ring. | wikipedia.org |

| Coordination | The nitrogen atom of the pyridine ring and the sulfur atom of the thiol group can act as a bidentate chelating ligand for metal ions. | wikipedia.org |

| Applications | Used in analytical chemistry for the determination of metal ions, as corrosion inhibitors, and as precursors for more complex molecules. | rsc.org |

Table 2: Physicochemical Properties of this compound (Note: Experimental data for this specific compound is limited. The following are predicted or inferred from related structures.)

| Property | Value | Source |

| CAS Number | 60465-71-6 | bldpharm.com |

| Molecular Formula | C₁₈H₂₅NS₂ | bldpharm.com |

| Molecular Weight | 319.53 g/mol | Inferred |

| Appearance | Likely a solid at room temperature. | Inferred |

| Solubility | Expected to be soluble in organic solvents and poorly soluble in water. | Inferred |

Table 3: Key Functional Groups of this compound

| Functional Group | Position | Potential Role |

| Quinoline | Core scaffold | Provides a rigid, aromatic platform. |

| Thiol (-SH) | 8-position | Acts as a primary coordination site for metal ions and a reactive handle for further functionalization. |

| Nonylsulfanyl (-S-C₉H₁₉) | 5-position | Introduces lipophilicity and a secondary coordination site. |

Structure

3D Structure

Properties

CAS No. |

60465-71-6 |

|---|---|

Molecular Formula |

C18H25NS2 |

Molecular Weight |

319.5 g/mol |

IUPAC Name |

5-nonylsulfanylquinoline-8-thiol |

InChI |

InChI=1S/C18H25NS2/c1-2-3-4-5-6-7-8-14-21-17-12-11-16(20)18-15(17)10-9-13-19-18/h9-13,20H,2-8,14H2,1H3 |

InChI Key |

BNHSOKVDKITRIU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCSC1=C2C=CC=NC2=C(C=C1)S |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Elucidation of 5 Nonylsulfanyl Quinoline 8 Thiol and Its Derivatives

Advanced Spectroscopic Characterization Techniques

The elucidation of the precise chemical structure of 5-(Nonylsulfanyl)quinoline-8-thiol relies on a combination of spectroscopic methods. Each technique provides unique and complementary information, from the vibrational modes of chemical bonds to the precise mapping of atomic connectivity.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The functional groups present in this compound give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

The presence of the thiol (-SH) group is typically identified by a weak S-H stretching vibration in the IR spectrum, usually appearing in the 2550-2600 cm⁻¹ region. In Raman spectroscopy, the S-H stretch is also observable, and the C-S stretching vibrations are particularly useful, appearing in the fingerprint region between 600 and 750 cm⁻¹, where there is less interference from other functional groups. rsc.orgresearchgate.net The C-S-H bending mode is another key indicator, often found around 850-950 cm⁻¹. rsc.org

The quinoline (B57606) ring system exhibits a series of characteristic vibrations. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. C=C and C=N stretching vibrations within the quinoline ring typically appear in the 1620-1430 cm⁻¹ range. mdpi.comresearchgate.net The aliphatic nonyl chain (-C₉H₁₉) will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (symmetric and asymmetric) and C-H bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock).

Raman spectroscopy is particularly effective for detecting the C-S bond and can provide complementary information to IR, especially for symmetric vibrations with a change in polarizability. beilstein-journals.orgresearchgate.netrsc.org

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Thiol (-SH) | S-H Stretch | 2550 - 2600 | rsc.org |

| Thiol (-SH) | C-S-H Bend | 850 - 950 | rsc.org |

| Thioether (Ar-S-Alkyl) | C-S Stretch | 600 - 750 | rsc.org |

| Quinoline Ring | Aromatic C-H Stretch | > 3000 | mdpi.com |

| Quinoline Ring | C=C, C=N Stretch | 1430 - 1620 | mdpi.comresearchgate.net |

| Nonyl Chain | Aliphatic C-H Stretch | 2850 - 2960 | |

| Nonyl Chain | -CH₂- Scissoring | ~1465 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Structural Confirmation and Dynamics

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. nih.govnih.gov

¹H NMR: The proton NMR spectrum of this compound would provide a wealth of information.

Quinoline Protons: The protons on the quinoline ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. rsc.orgrsc.org The specific chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) would allow for the assignment of each proton on the heterocyclic and carbocyclic rings.

Thiol Proton: The thiol proton (-SH) often presents as a broad singlet. Its chemical shift can vary depending on concentration, solvent, and temperature. It may also undergo deuterium (B1214612) exchange upon addition of D₂O, causing the signal to disappear, which is a key method for its identification. rsc.org

Nonyl Chain Protons: The aliphatic protons of the nonyl group would appear in the upfield region (δ 0.8-3.0 ppm). The terminal methyl group (-CH₃) would be a triplet around δ 0.8-0.9 ppm. The methylene (B1212753) groups (-CH₂-) would show as multiplets, with the -S-CH₂- group being the most deshielded (around δ 2.8-3.0 ppm) due to the adjacent sulfur atom.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.

Quinoline Carbons: The carbons of the quinoline ring, including the quaternary carbons, would resonate in the δ 110-155 ppm range. researchgate.netucl.ac.uk

Thioether & Thiol Carbons: The carbon atoms bonded directly to sulfur (C-S and C-SH) would have distinct chemical shifts. The C8 atom bearing the thiol group and the C5 atom bearing the nonylsulfanyl group would be specifically identifiable.

Nonyl Chain Carbons: The nine carbons of the nonyl chain would appear in the aliphatic region, typically between δ 14 and 40 ppm. ucl.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Spectrum | Predicted Chemical Shift (ppm) | Multiplicity | Source |

|---|---|---|---|---|

| Quinoline-H | ¹H | 7.0 - 9.0 | m, d, dd, t | rsc.orgrsc.org |

| SH | ¹H | Variable (e.g., 3.0-5.0) | br s | rsc.org |

| S-CH₂- | ¹H | ~2.8 - 3.0 | t | |

| -(CH₂)₇- | ¹H | ~1.2 - 1.8 | m | |

| -CH₃ | ¹H | ~0.8 - 0.9 | t | |

| Quinoline-C | ¹³C | 110 - 155 | researchgate.netucl.ac.uk | |

| S-CH₂- | ¹³C | ~30 - 40 | ||

| -(CH₂)₇- | ¹³C | ~22 - 32 | ||

| -CH₃ | ¹³C | ~14 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). thermofisher.comlcms.cz For this compound (molecular formula C₁₈H₂₅NS₂), HRMS can distinguish its exact mass from other potential compounds with the same nominal mass. sfrbm.orgnih.gov

The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated to be 320.1555. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would provide strong evidence for the assigned molecular formula. Analysis of the isotopic pattern, particularly the (A+1) and (A+2) peaks resulting from the natural abundance of ¹³C and ³⁴S, further corroborates the elemental composition. thermofisher.com

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺ | C₁₈H₂₅NS₂ | 319.1480 |

| [M+H]⁺ | C₁₈H₂₆NS₂ | 320.1555 |

| [M+Na]⁺ | C₁₈H₂₅NNaS₂ | 342.1374 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from the ground state to higher energy orbitals. For aromatic systems like quinoline, these absorptions are primarily due to π → π* and n → π* transitions. researchgate.net

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands originating from the quinoline chromophore. academicjournals.orgnist.gov The parent quinoline molecule exhibits distinct absorption bands, and the substitution with both a thiol and a nonylsulfanyl group (both containing lone pairs on sulfur) will act as auxochromes, likely causing a bathochromic (red) shift of the absorption maxima to longer wavelengths. researchgate.netnist.gov The spectrum can be recorded in various solvents to study solvatochromic effects. researchgate.netresearchgate.net This technique is also useful for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light. It is exclusively used for the analysis of chiral molecules. nih.gov

The parent compound, this compound, is achiral and therefore will not exhibit a CD spectrum. However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral center into the nonyl side chain or by creating a chiral metal complex with the ligand, then CD spectroscopy would be an invaluable tool. It could be used to determine the absolute configuration of the stereoisomers and study their conformational properties in solution. nih.gov

Solid-State Structural Analysis

While spectroscopic methods provide detailed information about molecular structure in solution or as a bulk material, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. This technique yields precise data on bond lengths, bond angles, and the conformation of the molecule.

As of the current literature survey, a crystal structure for this compound has not been reported. If single crystals of sufficient quality were obtained, X-ray diffraction analysis would provide definitive proof of the connectivity established by NMR and MS. Furthermore, it would reveal crucial details about the conformation of the flexible nonyl chain and the orientation of the thiol and thioether groups relative to the quinoline plane. Importantly, it would also elucidate the nature of intermolecular interactions, such as hydrogen bonding (potentially involving the thiol group) and π-π stacking between quinoline rings, which govern the packing of molecules in the crystal lattice. mdpi.comnih.gov

Single-Crystal X-ray Diffraction Studies for Atomic Coordinates and Bonding

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. unimi.itrigaku.com This method allows for the accurate determination of atomic coordinates, bond lengths, bond angles, and torsion angles, revealing the exact molecular connectivity and stereochemistry. unimi.itmdpi.com The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, which contains the information needed to construct a model of the electron density and, consequently, the atomic structure. rigaku.com

X-ray diffraction studies on related compounds, such as platinum(II) complexes of quinoline-8-thiol, have confirmed the geometry of the quinoline ligand. acs.orgresearchgate.net These studies provide the basis for predicting the bond lengths and angles within the this compound molecule. The table below presents representative, expected crystallographic parameters based on standard values and data from analogous structures.

| Parameter | Atoms Involved | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C-S (thiol) | ~1.77 |

| Bond Length | S-H (thiol) | ~1.34 |

| Bond Length | C-S (sulfide) | ~1.78 |

| Bond Length | C-N (quinoline) | ~1.37 |

| Bond Length | C-C (aromatic) | ~1.39 - 1.42 |

| Bond Angle | C-S-H (thiol) | ~96 |

| Bond Angle | C-C-S (sulfide) | ~120 |

| Bond Angle | C-N-C (quinoline) | ~118 |

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The solid-state packing of quinoline-8-thiol derivatives is significantly influenced by non-covalent intermolecular interactions, primarily hydrogen bonding and π-stacking. vulcanchem.com These interactions dictate the crystal lattice energy, melting point, and solubility of the compound.

Hydrogen Bonding: The quinoline-8-thiol moiety contains both a hydrogen bond donor (the thiol -SH group) and a hydrogen bond acceptor (the lone pair on the quinoline nitrogen atom). In studies of related 8-hydroxyquinoline (B1678124) derivatives, the hydroxyl group readily forms hydrogen bonds with acceptor atoms. For instance, docking studies have shown the quinoline nitrogen forming a hydrogen bond with the backbone NH of glutamic acid, and the 8-hydroxyl group forming hydrogen bonds with histidine residues in a protein active site. nih.gov Similarly, the thiol group in this compound can engage in S-H···N or S-H···S hydrogen bonds, leading to the formation of dimers or extended chains in the crystal lattice.

| Interaction Type | Participating Groups | Typical Distance/Geometry | Reference |

|---|---|---|---|

| Hydrogen Bond (Donor) | Thiol (-SH) | S-H···N or S-H···S | nih.gov |

| Hydrogen Bond (Acceptor) | Quinoline Nitrogen | N···H-S | nih.gov |

| π-π Stacking | Quinoline Aromatic Rings | Parallel, ~3.3-3.8 Å separation | researchgate.netmdpi.com |

Crystallographic Insights into Conformational Preferences

While the quinoline ring system is rigid and planar, the nonylsulfanyl substituent at the C5 position introduces conformational flexibility. The nine-carbon alkyl chain can adopt numerous conformations due to rotation around its C-C single bonds. Crystallographic studies on molecules with long alkyl chains typically show them adopting a low-energy, all-trans (staggered) conformation to minimize steric hindrance.

Furthermore, the orientation of the entire 5-(nonylsulfanyl) group relative to the plane of the quinoline ring is another conformational variable. The C4-C5-S-C(nonyl) dihedral angle would define this orientation. The preferred conformation would be a balance between maximizing stabilizing intramolecular interactions (like weak C-H···S contacts) and minimizing steric clashes with the adjacent hydrogen atom at C6. Computational studies, such as potential energy surface (PES) scans, are often employed to determine the most stable conformers and the energy barriers between them, providing insight that complements experimental crystallographic data. researchgate.net

Thiol-Thione Tautomerism in Quinoline-8-thiol Systems

Heterocyclic compounds containing a thiol group adjacent to a ring nitrogen atom can exist in a tautomeric equilibrium with their thione counterparts. science.gov For quinoline-8-thiol, this involves a proton transfer from the sulfur atom to the ring nitrogen, resulting in a zwitterionic quinonoid-type thione structure.

The equilibrium between the aromatic thiol form and the non-aromatic thione form is a critical aspect of the chemistry of these systems. dntb.gov.ua In the vast majority of cases for 8-mercaptoquinoline (B1208045) and its derivatives, the thiol tautomer is overwhelmingly favored. dntb.gov.uaresearchgate.net This preference is primarily attributed to the greater thermodynamic stability of the fully aromatic quinoline ring system compared to the non-aromatic, charge-separated quinonoid structure of the thione form. scispace.com Spectroscopic and theoretical studies have consistently supported the predominance of the thiol tautomer in both the solid state and in solution. dntb.gov.uamdpi.com While the thione form may be present in minute quantities, the equilibrium lies heavily on the side of the thiol.

| Feature | Thiol Form | Thione Form |

|---|---|---|

| Structure | 8-mercaptoquinoline | Quinoline-8(1H)-thione |

| Aromaticity | Fully aromatic quinoline ring | Non-aromatic quinonoid ring |

| Key Functional Group | -SH (Thiol) | C=S (Thione), N-H |

| Stability | More stable (Predominant) | Less stable |

Computational Chemistry and Theoretical Investigations of 5 Nonylsulfanyl Quinoline 8 Thiol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules. iaea.orgscispace.com It is based on the principle that the energy of a system can be determined from its electron density, providing a balance between accuracy and computational cost. iaea.org DFT methods are widely applied to predict molecular structures, vibrational frequencies, and parameters related to chemical reactivity for a wide range of compounds, including heterocyclic aromatic molecules like quinoline (B57606) derivatives. scirp.orgnih.gov

The first step in most quantum chemical studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its ground state structure. For 5-(Nonylsulfanyl)quinoline-8-thiol, this involves minimizing the total energy of the system to find the equilibrium geometry. DFT calculations, often using functionals like B3LYP, are employed to achieve this. sapub.org

The optimized structure would feature a planar quinoline bicyclic system. Attached to this core are two key functional groups: a thiol (-SH) group at position 8 and a nonylsulfanyl (-S-(CH₂)₈CH₃) group at position 5. The long, flexible nonyl chain of the nonylsulfanyl group introduces multiple rotational degrees of freedom, leading to various possible conformers. Theoretical calculations are essential to identify the lowest energy conformer, which dictates the molecule's predominant shape. The energetic stability of the molecule is quantified by its total electronic energy in the optimized state.

Table 1: Predicted Structural Parameters of the Quinoline Core (Note: These are representative values based on DFT studies of related quinoline compounds. Actual values for this compound would require specific calculation.)

| Parameter | Predicted Value (Å) |

| C-S (thiol) Bond Length | ~1.78 |

| S-H (thiol) Bond Length | ~1.34 |

| C-S (nonyl) Bond Length | ~1.80 |

| C-N Bond Lengths (avg) | ~1.37 |

| C-C Bond Lengths (avg) | ~1.40 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgresearchgate.net A small gap suggests high reactivity, as less energy is required for electronic excitation. schrodinger.comresearchgate.net

For this compound, the HOMO is expected to have significant contributions from the sulfur atoms of the thiol and nonylsulfanyl groups, as well as the π-system of the quinoline ring. The LUMO is likely distributed across the aromatic quinoline ring system. The presence of the electron-donating sulfur atoms would be expected to raise the HOMO energy level, thereby influencing the molecule's reactivity.

From the HOMO and LUMO energies, several key chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

These descriptors provide quantitative measures of the molecule's tendency to attract or donate electrons and its resistance to changes in its electron distribution. scirp.orgmdpi.com

Table 2: Hypothetical FMO Energies and Reactivity Descriptors for this compound (Note: Values are illustrative, based on data for quinoline and related sulfur-containing aromatics.)

| Parameter | Value (eV) |

| EHOMO | -6.50 |

| ELUMO | -1.90 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.90 |

| Electronegativity (χ) | 4.20 |

| Chemical Hardness (η) | 2.30 |

| Chemical Softness (S) | 0.217 |

DFT calculations are highly effective in predicting and interpreting various types of molecular spectra. Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis), providing information about electronic transitions. researchgate.netresearchgate.net For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions within the quinoline aromatic system and n→π* transitions involving the non-bonding electrons of the nitrogen and sulfur atoms. researchgate.net

Furthermore, DFT can accurately calculate vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending motions of functional groups, such as the S-H stretch of the thiol, C-S stretches, and various vibrations of the quinoline ring. scirp.orgresearchgate.net This theoretical assignment is invaluable for interpreting experimental spectroscopic data.

The surrounding environment can significantly influence a molecule's properties. Computational models can simulate these effects by treating the solvent either as a continuous medium (e.g., using the Polarizable Continuum Model, PCM) or by including individual solvent molecules explicitly. frontiersin.org For this compound, the solvent can affect the conformational preference of the flexible nonyl chain and alter the energies of the electronic states. frontiersin.org Polar solvents may stabilize different conformers compared to nonpolar solvents and can cause shifts in HOMO-LUMO energies and, consequently, in spectroscopic absorption peaks. chemrxiv.org

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov This is particularly important for this compound due to the long and flexible nonylsulfanyl chain. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the molecule moves, flexes, and changes its conformation. unige.ch

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, primarily using DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. researchgate.netresearchgate.net For this compound, this could involve studying its reactivity with other molecules, such as its coordination to metal ions via the nitrogen and thiol sulfur atoms, a characteristic reaction for 8-quinolinethiol derivatives.

These calculations can map the entire potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. nih.gov The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. researchgate.net Such studies provide a step-by-step understanding of bond-breaking and bond-forming processes, offering insights into reactivity that are difficult to obtain experimentally. rsc.org

Coordination Chemistry of 5 Nonylsulfanyl Quinoline 8 Thiol As a Ligand

Chelation Behavior and Complex Formation with Transition Metal Ions

5-(Nonylsulfanyl)quinoline-8-thiol is anticipated to be a versatile ligand, forming stable complexes with a wide range of transition metal ions. Its chelating ability stems from the geometric arrangement of the quinoline (B57606) nitrogen and the thiol sulfur, which act as a bidentate donor system.

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. A common method includes dissolving the ligand in an organic solvent like ethanol (B145695) and adding it to an aqueous or ethanolic solution of the metal salt (e.g., chlorides, acetates, or nitrates). anjs.edu.iqscirp.org The formation of the complex is often rapid and may result in a precipitate, which can be isolated, washed, and purified by recrystallization.

The characterization of these newly synthesized complexes relies on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. Key spectral changes include the disappearance of the S-H stretching vibration of the free thiol group upon deprotonation and coordination, and shifts in the C=N stretching frequency of the quinoline ring, indicating the involvement of the nitrogen atom in chelation. New bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-sulfur (M-S) vibrations. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry and the nature of the metal-ligand bonding. The spectra typically show intense bands arising from intra-ligand π→π* and n→π* transitions, as well as ligand-to-metal charge transfer (LMCT) bands, which are characteristic of metal-thiolate interactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the complex in solution. Chemical shift changes in the protons and carbons of the quinoline ring upon coordination provide evidence of complex formation.

Elemental Analysis and Mass Spectrometry: These methods are crucial for determining the stoichiometry of the metal complexes, confirming the metal-to-ligand ratio. researchgate.net

Molar Conductivity Measurements: These measurements help to determine whether the complexes are ionic or non-electrolytic in nature when dissolved in a suitable solvent. anjs.edu.iq

Based on the extensive chemistry of its parent compound, 8-mercaptoquinoline (B1208045), this compound is expected to function exclusively as a bidentate chelating agent. wikipedia.org Coordination occurs through the quinoline ring nitrogen and the deprotonated sulfur atom of the thiol group, forming a stable five-membered ring. This N,S-bidentate coordination is the overwhelmingly preferred mode for 8-substituted quinolines where the substituent at the 8-position contains a donor atom like sulfur or oxygen. nih.govresearchgate.net The nonylsulfanyl group at the C5 position is not positioned to participate in coordination and acts as a spectator substituent.

Square Planar: Often observed for d⁸ metal ions such as Ni(II) and Pd(II).

Tetrahedral: Common for d¹⁰ metal ions like Zn(II).

Octahedral or Distorted Octahedral: Frequently adopted by metal ions such as Fe(II), Co(II), and Ni(II), often in a 1:2 metal-to-ligand ratio with additional ligands (like water) occupying the remaining coordination sites. nih.govnih.gov

X-ray analysis would confirm the N,S-bidentate coordination mode and reveal how the packing of the molecules in the crystal lattice is influenced by the bulky nonylsulfanyl groups. nih.gov

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of the metal complexes are dictated by the identity of the central metal ion and its coordination environment.

Magnetic Susceptibility: This measurement distinguishes between paramagnetic and diamagnetic complexes.

Cu(II) (d⁹) complexes are expected to be paramagnetic, with a magnetic moment corresponding to one unpaired electron.

Zn(II) (d¹⁰) complexes will be diamagnetic.

Ni(II) (d⁸) complexes can be either diamagnetic (in a square planar geometry) or paramagnetic (in an octahedral geometry). researchgate.net

Fe(II) (d⁶) and Co(II) (d⁷) complexes are typically paramagnetic, with magnetic moment values that can help infer their coordination geometry (e.g., tetrahedral vs. octahedral).

Electronic Spectra: The UV-Vis spectra are informative. For instance, the intense colors of many transition metal thiolates are due to low-energy LMCT transitions from the sulfur p-orbitals to the metal d-orbitals. The position and intensity of d-d transition bands, although often weak, can provide further insight into the coordination geometry of the metal ion. researchgate.net

Below is a table summarizing the expected properties for various metal complexes.

| Metal Ion | Typical Stoichiometry (M:L) | Expected Geometry | Magnetic Behavior |

| Cu(II) | 1:2 | Distorted Octahedral/Square Planar | Paramagnetic |

| Zn(II) | 1:2 | Tetrahedral | Diamagnetic |

| Fe(II) | 1:2 | Octahedral | Paramagnetic |

| Co(II) | 1:2 | Octahedral/Tetrahedral | Paramagnetic |

| Ni(II) | 1:2 | Square Planar or Octahedral | Diamagnetic or Paramagnetic |

| Pd(II) | 1:2 | Square Planar | Diamagnetic |

| Hg(II) | 1:2 | Linear/Tetrahedral | Diamagnetic |

Electrochemical Properties of this compound Complexes

The electrochemical behavior of metal complexes of this compound can be investigated using techniques like cyclic voltammetry. These studies provide information on the redox potentials of the metal center within the complex. The stability of different oxidation states of the metal is influenced by the coordination environment provided by the ligand. nih.gov

The N,S donor set of the ligand is expected to stabilize lower oxidation states of the metal ions due to the soft, electron-donating nature of the thiolate sulfur. The redox potential of a M(n+)/M((n-1)+) couple in the complex would likely be shifted compared to the uncomplexed metal ion. mdpi.com The electron-donating nonylsulfanyl group at the 5-position may further influence the electron density at the metal center, thereby modulating its redox properties. mdpi.com

Stability and Lability Studies of Metal-Thiolate Bonds

The complexes formed with this compound are expected to be highly stable due to the chelate effect and the inherent strength of metal-thiolate bonds. nih.gov The stability of complexes with divalent metal ions is generally expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). nih.gov

Stability Constants: Quantitative studies to determine the formation or stability constants would confirm the high affinity of the ligand for transition metals, particularly soft metal ions like Pd(II), Hg(II), and Cu(II), which form strong covalent bonds with sulfur. Studies on analogous sulfo-mercaptoquinolines have demonstrated the formation of very stable chelates.

Advanced Applications of 5 Nonylsulfanyl Quinoline 8 Thiol and Its Metal Complexes

Applications in Materials Science and Engineering

The unique structural characteristics of quinoline-8-thiol derivatives, which combine a rigid heterocyclic scaffold with a soft sulfur donor atom, make them theoretical candidates for advanced materials. The introduction of a long nonylsulfanyl chain could impart properties such as increased solubility in organic solvents or specific self-assembly behaviors. However, a review of current scientific literature indicates a lack of specific studies focusing on 5-(Nonylsulfanyl)quinoline-8-thiol for the following applications.

Integration into Metal-Organic Frameworks (MOFs) for Gas Storage and Separation

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.comjchemrev.com Their high surface areas and tunable pore environments make them promising candidates for gas storage and separation. mdpi.com Thiol-functionalized ligands are of interest for MOF synthesis as the sulfur atoms can offer specific binding sites for metal ions or act as post-synthetic modification points. sci-hub.sechemrxiv.orgrsc.org

Despite the general interest in thiol-containing ligands for MOFs, there is no specific research available in the scientific literature detailing the synthesis or integration of this compound as a linker in MOFs for gas storage and separation. The potential impact of the nonylsulfanyl group on the framework's topology, porosity, and gas uptake properties has not been documented.

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices rely on organic molecules or metal complexes that exhibit specific photophysical properties, such as luminescence and charge transport. Quinoline (B57606) derivatives are sometimes explored for these applications due to their aromatic structure which can support stable excited states. researchgate.net

A thorough search of scientific databases and chemical literature reveals no studies on the application or performance of this compound or its metal complexes in OLEDs or other optoelectronic devices. Its luminescent properties, charge mobility, and film-forming capabilities, which are critical for such applications, remain uncharacterized.

Electron-Transport Properties in Photovoltaic Systems

In photovoltaic devices, particularly in architectures like perovskite or organic solar cells, electron-transport layers are crucial for efficiently extracting electrons from the active layer to the electrode. Fullerene derivatives are commonly used, but research into alternative organic materials is ongoing.

There is currently no published research that investigates the electron-transport properties of this compound. Its potential suitability as an electron-transport material, including its energy levels (LUMO/HOMO) and its ability to form effective interfaces within a photovoltaic cell, has not been reported.

Catalytic Applications in Organic Transformations

Metal-thiolate complexes are known to play a significant role in catalysis, both in biological systems and synthetic chemistry. The sulfur atom can stabilize various metal oxidation states and participate directly in bond-making and bond-breaking steps. nih.gov

Homogeneous and Heterogeneous Catalysis Using Metal-Thiolate Complexes

The coordination of this compound to metal centers would result in metal-thiolate complexes. Such complexes could theoretically be explored as catalysts in various organic reactions, such as cross-coupling or hydrogenation. nih.govrsc.org The nonylsulfanyl group might influence the catalyst's solubility, stability, and steric environment.

However, there is no specific documentation of this compound being used as a ligand in either homogeneous or heterogeneous catalysis. Research detailing the synthesis of its metal complexes and their subsequent testing in any catalytic organic transformations is not available in the current literature.

Data Table: Catalytic Performance

| Catalyst System | Substrate | Product | Conversion (%) | Selectivity (%) | Conditions |

|---|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Photocatalytic Systems for Energy Conversion (e.g., Hydrogen Evolution)

Photocatalysis for energy conversion, such as light-driven hydrogen evolution from water, is a major area of research. These systems typically involve a photosensitizer, a catalyst, and a sacrificial electron donor. Quinoline-based compounds have been explored as components in such systems.

A review of the relevant literature indicates that there are no studies reporting the use of this compound or its metal complexes in photocatalytic systems for energy conversion. Its ability to absorb light, participate in electron transfer processes, or catalyze hydrogen evolution has not been investigated.

Data Table: Photocatalytic Hydrogen Evolution

| Photocatalyst | Sacrificial Agent | Light Source | Hydrogen Evolution Rate (mmol/g/h) | Apparent Quantum Yield (%) |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Analytical Chemistry Applications

The unique molecular structure of this compound, featuring a quinoline ring system, a thiol group, and a nonylsulfanyl chain, makes it a versatile compound in analytical chemistry. Its ability to form stable complexes with various metal ions is the primary reason for its application in the development of chemosensors and in solid-phase extraction methods for trace element analysis.

Development of Selective Chemosensors for Metal Ion Detection (e.g., Fe, Cu, Hg)

Chemosensors are molecules designed to selectively bind with a specific analyte, resulting in a measurable signal, such as a change in color or fluorescence. Quinoline derivatives, particularly those containing sulfur functional groups like thiols, are well-regarded for their metal-chelating properties and have been extensively explored for the development of metal ion sensors. researchgate.netrroij.comsemanticscholar.org The nitrogen atom in the quinoline ring and the sulfur atom of the thiol group in this compound can act as coordination sites for metal ions.

The interaction between the chemosensor and a metal ion can lead to various signaling mechanisms. For instance, the formation of a complex with a metal ion can alter the electronic properties of the quinoline ring, leading to a change in its absorption or fluorescence spectrum. This change can be a "turn-on" response, where fluorescence is enhanced, or a "turn-off" response, where fluorescence is quenched. researchgate.net The selectivity of the chemosensor for a particular metal ion is determined by factors such as the size and charge of the ion, as well as its coordination geometry, which dictates the stability of the resulting complex.

While the general class of quinoline-thiol derivatives has shown promise for detecting a range of metal ions, including iron (Fe) and copper (Cu), specific detailed studies on the use of this compound for the selective detection of Fe and Cu are not extensively documented in the available research. However, the inherent properties of the quinoline-8-thiol moiety suggest a strong potential for such applications.

In contrast, the utility of quinoline-8-thiol derivatives for mercury (Hg) detection is more established. For example, a study on a closely related compound, quinoline-8-thiol functionalized naphthalene (B1677914), has demonstrated its effectiveness in the preconcentration of mercury for subsequent spectrophotometric determination. researchgate.net This method relies on the formation of a stable complex between the quinoline-8-thiol and mercury ions. The key findings from this study are summarized in the table below, illustrating the analytical parameters for mercury detection.

Table 1: Analytical Parameters for Mercury (II) Detection using a Quinoline-8-thiol Functionalized System

| Parameter | Value | Reference |

|---|---|---|

| Optimal pH Range | 5.0 - 7.0 | researchgate.net |

| Linear Concentration Range | 0.002 - 0.2 µg/ml | researchgate.net |

| Detection Limit | 0.001 µg/ml | researchgate.net |

| Enrichment Factor | 125 | researchgate.net |

| Relative Standard Deviation | 3.1% (for 1.0 µg of Hg in 250 ml) | researchgate.net |

This data underscores the high sensitivity and efficiency of quinoline-8-thiol based systems for the detection of mercury. The principle of this detection method can be extended to the design of selective chemosensors.

Solid Phase Extraction and Preconcentration of Trace Elements

Solid-phase extraction (SPE) is a widely used sample preparation technique in analytical chemistry for the isolation and preconcentration of analytes from a complex matrix. nih.govsemanticscholar.orgmdpi.com The process involves passing a liquid sample through a solid adsorbent material (the stationary phase), which retains the target analytes. The analytes are then eluted with a small volume of a suitable solvent. This technique is valued for its simplicity, high enrichment factor, and reduced solvent consumption. semanticscholar.org

The compound this compound is well-suited for use as a solid-phase extractant, either by being coated onto a solid support or by being incorporated into a polymeric resin. The thiol and quinoline nitrogen atoms provide effective binding sites for various metal ions, allowing for their selective extraction from aqueous solutions.

A notable application in this area is the use of quinoline-8-thiol functionalized naphthalene for the preconcentration of ultratrace amounts of mercury(II). researchgate.net In this method, the mercury-quinoline-8-thiol complex is quantitatively retained on the naphthalene solid phase within a specific pH range. The solid mixture is then dissolved in a small volume of an organic solvent, and the mercury concentration is determined spectrophotometrically. This approach allows for a significant enrichment of the analyte, enabling the detection of very low concentrations that might otherwise be below the instrument's detection limit.

The table below summarizes the key parameters of the solid-phase extraction method for mercury using a quinoline-8-thiol functionalized material.

Table 2: Parameters for Solid Phase Extraction of Mercury (II) using a Quinoline-8-thiol Functionalized Sorbent

| Parameter | Condition/Value | Reference |

|---|---|---|

| Sorbent | Quinoline-8-thiol functionalized naphthalene | researchgate.net |

| Target Analyte | Mercury (II) | researchgate.net |

| pH for Quantitative Retention | 5.0 - 7.0 | researchgate.net |

| Eluent | Acetone | researchgate.net |

| Preconcentration Factor | 125 | researchgate.net |

The success of this method for mercury highlights the potential of this compound and its derivatives as effective solid-phase extraction materials for the preconcentration of other trace heavy metal ions from environmental and biological samples. The long nonylsulfanyl chain in this compound can further enhance its utility in SPE by increasing its affinity for non-polar solid supports and modifying its solubility characteristics.

Mechanistic Investigations into the Reactivity and Function of 5 Nonylsulfanyl Quinoline 8 Thiol

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 5-(nonylsulfanyl)quinoline-8-thiol involves the strategic formation of a quinoline (B57606) core functionalized with a thiol group at the 8-position and a thioether at the 5-position. The reaction mechanisms for achieving this structure are based on established organic chemistry principles, particularly nucleophilic substitution and reactions for introducing sulfur functionalities.

A plausible synthetic strategy would commence with a pre-functionalized quinoline, such as 5-amino-8-hydroxyquinoline. The synthesis could proceed through the conversion of the amino group to a more suitable leaving group, like a diazonium salt, which can then be substituted. A key step would be the introduction of the nonylsulfanyl group via a nucleophilic aromatic substitution (SNAr) reaction. For instance, reacting a 5-halo-quinoline-8-thiol derivative with sodium nonanethiolate would install the thioether linkage. The mechanism involves the attack of the highly nucleophilic thiolate anion on the carbon atom bearing the halogen, proceeding through a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the reaction's feasibility, is influenced by the electronic properties of the quinoline ring system.

Another general approach involves the direct conversion of indole-tethered ynones into functionalized quinolines through a thiol-mediated cascade process. nih.gov This method utilizes a thiol to promote a sequence of dearomatizing spirocyclization, nucleophilic substitution, and ring expansion, ultimately forming the quinoline structure. nih.gov While this specific cascade has been demonstrated for other substituted quinolines, it highlights a modern approach to their synthesis. nih.gov

The introduction of the thiol group itself can be achieved through various methods, such as the reduction of a corresponding sulfonyl chloride or the Newman-Kwart rearrangement of a thiocarbamate derived from the analogous 8-hydroxyquinoline (B1678124). A common laboratory-scale synthesis of quinoline-8-thiol starts from 8-hydroxyquinoline. scienceopen.com The synthesis of various thiol derivatives often involves a two-step process of esterification with a protected thio-acid followed by deprotection. mdpi.com

Table 1: Plausible Synthetic Steps and Mechanistic Details

| Step | Reactants | Reagents/Conditions | Product | Reaction Mechanism |

|---|---|---|---|---|

| 1. Halogenation | 8-Hydroxyquinoline | N-Bromosuccinimide (NBS) | 5-Bromo-8-hydroxyquinoline | Electrophilic Aromatic Substitution |

| 2. Thiol Introduction | 5-Bromo-8-hydroxyquinoline | 1. Diethyl thiocarbamoyl chloride 2. Thermal Rearrangement (Newman-Kwart) 3. Hydrolysis (e.g., NaOH) | 5-Bromoquinoline-8-thiol | O-acylation, thermal thio-Claisen rearrangement, hydrolysis | | 3. Thioether Formation | 5-Bromoquinoline-8-thiol | Nonanethiol, Sodium Hydride (NaH) in DMF | this compound | Nucleophilic Aromatic Substitution (SNAr) |

Ligand-Metal Interaction Mechanisms in Coordination Chemistry

The quinoline-8-thiol moiety is a quintessential bidentate, monoanionic chelating ligand. It coordinates to metal ions through the nitrogen atom of the quinoline ring and the deprotonated sulfur atom of the thiol group, forming a highly stable five-membered chelate ring. nih.gov The mechanism of interaction begins with the deprotonation of the acidic thiol proton (pKa ~8.4), facilitated by the basicity of the reaction medium or the metal salt itself. The resulting thiolate anion and the lone pair of electrons on the quinoline nitrogen then form coordinate covalent bonds with a metal center (Mⁿ⁺).

The 5-(nonylsulfanyl) group functions as an electronic modulator of this coordination behavior. As an alkylthio group, it is generally considered to be electron-donating through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The net effect is an increase in electron density on the quinoline aromatic system. This enhanced electron density increases the basicity of both the nitrogen and sulfur donor atoms, which can lead to the formation of more thermodynamically stable metal complexes compared to those with unsubstituted quinoline-8-thiol.

Studies on related 8-hydroxyquinoline and 8-thiolquinoline complexes show that they form stable complexes with a wide range of transition metals, including platinum, zinc, copper, and aluminum. researchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.com The coordination geometry is dependent on the metal ion and the stoichiometry. For example, with octahedral metal ions like Co(II) or Ni(II), it typically forms complexes of the type [M(L)₂], where L is the deprotonated ligand. mdpi.com The formation of mono, bis, and sometimes tris complexes with various metal ions has been reported for analogous ligands, with the specific species formed depending on the pH and metal-to-ligand ratio. nih.govmdpi.com

Table 2: Coordination Characteristics of the Quinoline-8-thiol Scaffold

| Feature | Description | Reference |

|---|---|---|

| Donor Atoms | Quinoline Nitrogen (N), Thiolate Sulfur (S⁻) | nih.govresearchgate.net |

| Chelation | Bidentate, forming a 5-membered ring | bohrium.comnih.gov |

| Typical Metal Ions | Pt(II), Zn(II), Cu(II), Ni(II), Co(II), Au(I), Al(III) | researchgate.netresearchgate.netmdpi.combohrium.com |

| Effect of 5-substituent | The nonylsulfanyl group is electron-donating, increasing the basicity of N and S donors and enhancing complex stability. | Inferred from general principles |

| Coordination Modes | Forms mono-, bis-, and tris-ligand complexes depending on the metal ion and conditions. | nih.govmdpi.com |

Photophysical and Photochemical Mechanisms in Optoelectronic Applications

The photophysical and photochemical properties of quinoline-8-thiol derivatives are of significant interest for applications in optoelectronic devices like Organic Light Emitting Diodes (OLEDs) and as photosensitizers. The underlying mechanism involves the absorption of light to promote an electron from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (typically the Lowest Unoccupied Molecular Orbital, LUMO).

For the free this compound ligand, this absorption corresponds primarily to π-π* transitions within the quinoline aromatic system. The subsequent de-excitation can occur through non-radiative pathways (heat) or radiative pathways, resulting in fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state).

Upon coordination to a metal ion, the photophysical properties change dramatically. New electronic transitions become possible, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand charge transfer (ILCT). researchgate.netacs.org For instance, studies on zinc complexes with 8-thiolquinoline derivatives indicate that their luminescence originates from an electronic transition from the thiophenol ring to the pyridine (B92270) ring (an ILCT state). researchgate.net Platinum(II) complexes of quinoline-8-thiol have been shown to exhibit intense absorption in the visible region and emit in the deep-red spectral region from a quinolate-centered triplet intraligand charge-transfer excited state. researchgate.netacs.org These complexes are also efficient photosensitizers, capable of generating singlet oxygen with high quantum yields upon irradiation. researchgate.netacs.org

The 5-(nonylsulfanyl) substituent is expected to significantly influence these properties. Its electron-donating nature raises the energy of the HOMO more than the LUMO, effectively decreasing the HOMO-LUMO energy gap. This would mechanistically lead to a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted quinoline-8-thiol. This tunability is a key feature in designing molecules for specific optoelectronic applications. researchgate.net

Table 3: Predicted Photophysical and Photochemical Properties

| Property | Mechanism/Expected Behavior | Reference (from analogous compounds) |

|---|---|---|

| Absorption | π-π* and n-π* transitions; ILCT, LMCT, or MLCT in metal complexes. The nonylsulfanyl group likely causes a red-shift. | researchgate.netresearchgate.netacs.org |

| Emission | Fluorescence and/or phosphorescence. Metal complexes can have emission maxima in the deep-red (675-740 nm). | researchgate.netacs.org |

| Excited State | Can involve singlet or triplet states. Triplet states are often populated in heavy metal complexes (e.g., Pt(II)). | researchgate.netacs.org |

| Luminescence Origin | Often attributed to intraligand charge transfer (ILCT) from the thiophenolate part to the pyridine part of the quinoline ring. | researchgate.net |

| Photosensitization | Metal complexes can be efficient photosensitizers for generating singlet oxygen, with yields up to 90%. | researchgate.netacs.org |

Structure Activity Relationships and Rational Design Principles for 5 Nonylsulfanyl Quinoline 8 Thiol Analogs

Influence of Substituent Nature and Position on Molecular Properties

The molecular properties of the quinoline-8-thiol core can be systematically altered by introducing various substituents onto the heterocyclic ring system. The nature of the substituent (electron-donating or electron-withdrawing) and its position (on either the pyridine (B92270) or benzene (B151609) ring of the quinoline (B57606) system) dictates the molecule's electronic distribution, steric profile, and ultimately, its activity.

Research on related 8-hydroxyquinoline (B1678124) and 8-thioquinoline derivatives demonstrates that substitutions at positions C-2, C-4, C-5, and C-7 are particularly influential. For instance, in studies of anticancer quinoline derivatives, an aniline (B41778) group at C-4, a cyano group at C-3, and alkoxy groups at C-7 were found to be important for optimal activity. nih.gov Similarly, for 8-hydroxyquinoline-5-sulfonamides, which are structurally related to the target compound, modifications have shown significant effects on biological efficacy. nih.gov The introduction of a propargyl (acetylene) tail to the sulfonamide fragment at C-5 was shown to be crucial for anticancer and antibacterial activity against strains like MRSA. nih.gov

The following table, adapted from studies on substituted quinolines, illustrates how different substituents on the quinoline core can modulate biological activity, in this case, anticancer efficacy. While not direct analogs of 5-(Nonylsulfanyl)quinoline-8-thiol, they establish a clear principle of SAR.

Table 1: Effect of Quinoline Ring Substituents on Anticancer Activity (Illustrative)

| Compound Series | Substituent at C-5 | Substituent at C-8 | Observed Activity Trend |

|---|---|---|---|

| Quinoline-5-sulfonamides | -SO₂-NH-R | -OH | Activity is highly dependent on the nature of the 'R' group on the sulfonamide. nih.gov |

| Quinoline-5-sulfonamides | -SO₂-NH-CH₂-C≡CH | -OH | Showed the highest activity against multiple cancer cell lines and MRSA. nih.gov |

| Quinoline-5-sulfonamides | -SO₂-NH-R | -OCH₃ | O-methylation at C-8 generally alters the activity profile compared to the C-8 hydroxyl analogs. nih.gov |

This table is illustrative, drawing principles from research on related quinoline scaffolds to infer potential SAR trends for this compound analogs.

Impact of the Nonylsulfanyl Chain on Ligand Efficacy and Molecular Recognition

The nonylsulfanyl (-S-(CH₂)₈CH₃) chain at the C-5 position is a critical determinant of the compound's lipophilicity and its ability to interact with biological membranes and hydrophobic pockets of target proteins. The length and nature of such an alkyl chain play a pivotal role in molecular recognition and ligand efficacy.

It is a well-established principle that increasing the length of an alkyl chain enhances hydrophobicity, which can lead to improved membrane permeability and stronger binding to hydrophobic targets, a phenomenon often referred to as the "hydrophobic effect". tandfonline.comresearchgate.net This trend generally holds until a "cut-off point" is reached, after which increased chain length may lead to reduced solubility or steric hindrance, thereby decreasing activity. mdpi.com

For various classes of antimicrobial and anticancer agents containing long alkyl chains, optimal activity is frequently observed for chains between 10 and 14 carbons long. mdpi.com Studies on quaternary ammonium (B1175870) salts showed that antibacterial activity increased as the alkyl chain was elongated from C6 to C14, with C14 being optimal. mdpi.com Another study on different heterocyclic compounds found that MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values decreased—indicating higher potency—with increasing chain length. tandfonline.com The nonyl (C9) chain of this compound provides a significant hydrophobic character, likely enhancing its association with lipid bilayers and non-polar regions of biological targets.

Table 2: Influence of Alkyl Chain Length on Biological Activity in Heterocyclic Compounds (Principle Illustration)

| Compound Series | Alkyl Chain Length | General Activity Trend | Reference Finding |

|---|---|---|---|

| Quaternary Ammonium Salts | C6 to C18 | Activity increases with chain length, peaking around C10-C14. mdpi.com | Optimal antibacterial activity against S. aureus was found for C10-C14 chains. |

| N-Alkyl Heterocycles | C6, C8, C10, C12 | Antibacterial and antifungal activities increase with chain length (C12 > C10 > C8 > C6). tandfonline.com | The most potent compounds in each tested series possessed the longest (dodecyl) chain. |

| 8-(alkoxy)quinolines | C2, C3, C4 | Corrosion inhibition efficiency on steel increased with chain length. researchgate.net | The C4 chain provided a larger surface coverage area on the metal compared to C2. |

This table illustrates the general principle that alkyl chain length is a key factor in the efficacy of bioactive molecules, a principle directly applicable to the nonylsulfanyl chain of the target compound.

Rational Design Strategies for Enhanced Performance in Specific Applications

Rational design involves the strategic modification of a lead compound to optimize its properties for a specific purpose, such as enhancing potency, improving selectivity, or tuning photophysical characteristics. researchgate.net For analogs of this compound, such strategies can be employed to develop superior agents for applications ranging from antimicrobial chemotherapy to fluorescent sensing.

Key design strategies include:

Scaffold Hopping and Bioisosteric Replacement: The sulfur atom in the nonylsulfanyl chain or the thiol at C-8 could be replaced with bioisosteres like selenium (Se) or oxygen (O) to modulate activity and toxicity. For instance, quinoline-containing diselenides have been evaluated for antileishmanial activity. mdpi.com

Tuning Lipophilicity: The nonyl chain can be shortened or lengthened to optimize the hydrophilic-lipophilic balance (HLB) for a specific target. If the target has a deep, narrow hydrophobic pocket, a longer, more flexible chain might be ideal. Conversely, for improved aqueous solubility, shorter chains or the introduction of polar groups on the chain could be beneficial.

Introduction of Specific Functional Groups: To create fluorescent sensors, fluorogenic groups can be strategically introduced to the quinoline ring. Rational design of quinoline-based fluorescent probes involves creating a modular scaffold with domains for tuning photophysical properties and structural diversity. researchgate.netnih.gov For anticancer applications, incorporating fragments known to interact with specific enzymes, such as the propargyl group for inhibiting certain metabolic pathways, has proven effective. nih.gov

Hybrid Molecule Design: A common strategy is to link the quinoline-8-thiol scaffold to another known bioactive molecule to create a hybrid compound with dual or synergistic modes of action. mdpi.com This approach has been used by combining quinolines with antibiotics like ciprofloxacin (B1669076) to overcome resistance mechanisms. mdpi.com

The rational design process leverages SAR data to make informed modifications, moving from broad screening to targeted synthesis of optimized molecules. researchgate.netport.ac.uk

Conclusion and Future Research Directions

Summary of Key Findings and Current Research Status

Research specifically focused on the compound 5-(Nonylsulfanyl)quinoline-8-thiol is limited in publicly accessible scientific literature. However, a comprehensive understanding of its potential can be derived from the extensive research into its parent molecule, quinoline-8-thiol (also known as thiooxine), and other related alkylthio derivatives. ontosight.aiwikipedia.org The core structure, quinoline-8-thiol, is a well-established and potent chelating agent, capable of forming stable complexes with a wide variety of metal ions. wikipedia.orgresearchgate.netdovepress.com This chelating ability, stemming from the nitrogen atom in the quinoline (B57606) ring and the sulfur atom of the thiol group, is the foundation of its use in analytical chemistry for metal detection and separation, as well as in materials science. ontosight.airroij.comresearchgate.net

The defining feature of this compound is the presence of a nonylsulfanyl (or nonylthio) group at the 5-position of the quinoline ring. This C9 alkylthio chain significantly increases the molecule's lipophilicity, or "fat-loving" nature, compared to the parent quinoline-8-thiol. This modification is expected to substantially alter its solubility, favoring non-polar organic solvents over aqueous solutions, and to influence the properties of any metal complexes it forms.

The current research status can be summarized as foundational. While the synthesis of various alkylthio-quinolines has been described, detailed investigations into the specific properties and applications of the 5-nonylsulfanyl derivative are not widely reported. mdpi.commdpi.com Its existence is confirmed in chemical databases, but a deep dive into its reactivity, coordination chemistry, and applied potential remains an open field. The study of related compounds suggests that the quinoline scaffold is a versatile platform for developing agents with a range of biological activities, including antimicrobial and anticancer properties, though this has not been specifically proven for this compound. rroij.comnih.govnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₂₅NS₂ |

| IUPAC Name | This compound |

| Synonyms | 5-(Nonylthio)quinoline-8-thiol |

| CAS Number | 60465-71-6 |

Emerging Research Avenues in this compound Chemistry

The unique combination of a proven metal-chelating head group and a long lipophilic tail in this compound opens up several exciting avenues for future research.

Coordination Chemistry and Homogeneous Catalysis: The parent compound, quinoline-8-thiol, forms the basis for numerous coordination complexes. wikipedia.org The introduction of the nonyl chain in this compound is expected to enhance the solubility of its metal complexes in non-polar organic solvents. This could be highly advantageous for applications in homogeneous catalysis, where reactions are carried out in a single-phase solution. Research could explore the synthesis of its complexes with transition metals like palladium, nickel, or copper and evaluate their catalytic activity in cross-coupling reactions or oxidation/reduction processes.

Self-Assembled Monolayers (SAMs) for Surface Modification: The thiol (-SH) functional group has a strong affinity for noble metal surfaces, particularly gold. wikipedia.org This makes this compound an ideal candidate for the formation of self-assembled monolayers (SAMs). uni-tuebingen.desigmaaldrich.com SAMs are highly ordered, single-molecule-thick layers that can dramatically alter the properties of a surface. sigmaaldrich.com

Corrosion Inhibition: SAMs can act as a physical barrier, protecting the underlying metal from corrosive environments. The dense packing of the nonyl chains could create a robust hydrophobic layer.

Sensors: By immobilizing the molecule on a gold electrode, the quinoline-8-thiol head group would be exposed, ready to bind target metal ions from a solution. This binding event could be detected electrochemically or optically, forming the basis of a chemical sensor. nih.gov

Nanoparticle Functionalization: The thiol group can be used to anchor the molecule to the surface of gold or other nanoparticles. The quinoline moiety could impart specific fluorescent or electronic properties, while the nonyl chain would influence the nanoparticles' dispersibility in various media.

Liquid-Liquid Extraction of Metal Ions: The high lipophilicity of this molecule makes it a promising candidate for use as an extractant in liquid-liquid separation processes. It could be used to selectively transfer specific metal ions from an aqueous phase (like industrial wastewater) into an organic phase for recovery or removal. The efficiency and selectivity for different metal ions like mercury, cadmium, lead, or precious metals would be a key area of investigation. researchgate.net

Prospects for Novel Applications and Derivatives with Tailored Properties

Building on these emerging research areas, the prospects for creating novel applications and functionally tailored derivatives of this compound are significant.

Designing Derivatives for Specificity and Functionality: The molecule offers multiple sites for chemical modification to fine-tune its properties.

Varying the Alkyl Chain: The length of the alkylthio chain could be systematically varied (e.g., from C5 to C18). Shorter chains might be useful for applications requiring slightly more water solubility, while longer chains would enhance lipophilicity and could lead to more ordered SAMs.

Functionalizing the Quinoline Ring: Other positions on the quinoline ring could be functionalized to introduce additional properties. For example, adding electron-donating or withdrawing groups could modulate the electronic properties and the metal-binding affinity of the chelating core. redalyc.org

Creating Dimeric and Polymeric Structures: The quinoline ring could be used as a point of attachment to link multiple units together, creating multidentate ligands capable of binding metal ions with even greater strength and specificity.

Future Applications:

Advanced Materials: Metal complexes of this compound could be explored for use in organic light-emitting diodes (OLEDs), where related quinoline derivatives have already shown promise as electron-carrying and emissive materials. rroij.commdpi.com The long alkyl chain could improve film-forming properties and device processability.

Antifouling Coatings: Many quinoline derivatives exhibit antimicrobial and antifungal properties. rroij.comnih.gov By incorporating this compound into marine paints or coatings for medical devices via its thiol anchor, it may be possible to create surfaces that resist the growth of bacteria and other unwanted organisms.

Selective Metal Recovery: There is a growing need for technologies to recover valuable or toxic metals from electronic waste and industrial effluents. Lipophilic chelating agents like this compound could form the basis of highly selective extraction systems, contributing to a more circular economy.

Q & A

Q. How can computational modeling predict the reactivity of this compound with biological targets?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model sulfur’s nucleophilicity and quinoline’s π-electronic properties. Molecular dynamics simulations (e.g., GROMACS) may predict interactions with proteins like HIV-1 integrase, where the nonylsulfanyl group could occupy hydrophobic pockets. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What are the key challenges in analyzing environmental degradation products of this compound?

- Methodology : Use LC-MS/MS to identify degradation byproducts (e.g., sulfoxides or quinoline ring-opened species). Accelerated degradation studies under UV light or oxidative conditions (H₂O₂) can simulate environmental exposure. Reference NIST spectral libraries for fragmentation patterns of related sulfanylquinolines .

Methodological Notes

- Toxicity Screening : Follow SDS guidelines for handling sulfanyl compounds (e.g., PPE, fume hoods). For in vitro assays, assess cytotoxicity using MTT or resazurin assays in HEK293 or HepG2 cells .

- Data Reproducibility : Document solvent purity (e.g., anhydrous THF) and reaction atmosphere (N₂ vs. air), as oxygen can oxidize thiol groups, altering activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.